molecular formula C24H22N8O6S4 B1383037 (6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 1240196-56-8

(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B1383037
CAS No.: 1240196-56-8
M. Wt: 646.8 g/mol
InChI Key: RNEWISQPNIJIRB-IIQBEASMSA-N
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Description

The compound “(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including thiadiazole, thiazole, and pyridinium, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the thiadiazole and thiazole rings, followed by their coupling with other functional groups. Common reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiazole rings may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or a therapeutic agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic β-lactam antibiotics, such as penicillins and cephalosporins. These compounds share structural features, such as the β-lactam ring, which is crucial for their biological activity.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties and reactivity. The presence of the thiadiazole and thiazole rings, along with the pyridinium group, distinguishes it from other β-lactam antibiotics, potentially offering enhanced stability and activity.

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N8O6S4/c1-4-38-29-15(18-28-23(42-30-18)25-11(2)33)19(34)27-16-20(35)32-17(22(36)37)14(10-39-21(16)32)41-24-26-13(9-40-24)12-5-7-31(3)8-6-12/h5-9,16,21H,4,10H2,1-3H3,(H2-,25,27,28,30,33,34,36,37)/b29-15-/t16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEWISQPNIJIRB-IIQBEASMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)NC(=O)C)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NC(=O)C)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N8O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-((Z)-2-(5-Acetamido-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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